5-Bromo-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers face a common dilemma: chloro analogs require harsh coupling conditions, while iodo derivatives suffer metabolic instability. This brominated triazole provides the optimal balance. - **Reactivity**: Ideal partner for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings; milder conditions than 5-chloro analog - **Physicochemical Profile**: XLogP3 = 0.9 - balances cellular permeability and aqueous solubility for favorable LipE - **Steric/Electronic Signature**: van der Waals radius 1.85 Å; enables halogen bonding and hydrophobic pocket probing - **Supply**: Multiple pack sizes available; same-day dispatch for research quantities

Molecular Formula C2H3BrN4
Molecular Weight 162.98 g/mol
CAS No. 389122-08-1
Cat. No. B1439166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-1,2,4-triazol-3-amine
CAS389122-08-1
Molecular FormulaC2H3BrN4
Molecular Weight162.98 g/mol
Structural Identifiers
SMILESC1(=NNC(=N1)Br)N
InChIInChI=1S/C2H3BrN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7)
InChIKeyFSHPUEUAQIHNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-1,2,4-triazol-3-amine Overview


5-Bromo-1H-1,2,4-triazol-3-amine is a halogenated 1,2,4-triazole derivative with the molecular formula C2H3BrN4 and a molecular weight of 162.98 g/mol . It belongs to a class of heterocyclic compounds widely employed as building blocks in medicinal chemistry and agrochemical research . The presence of the bromine atom at the 5-position imparts distinct electronic and steric characteristics compared to other 5-halo analogs, influencing both its reactivity in cross-coupling reactions and its physicochemical profile.

Halogenated 1,2,4-triazole building block for medicinal chemistry

5-bromo substitution enables Pd-catalyzed cross-coupling diversification

Intermediate lipophilicity profile supports lead optimization workflows

5-Bromo-1H-1,2,4-triazol-3-amine: Halogen Differentiation


Substitution of the 5-position halogen atom in 1,2,4-triazol-3-amine scaffolds cannot be performed arbitrarily without altering key molecular properties and, by extension, biological outcomes. While all 5-halo-1H-1,2,4-triazol-3-amines serve as versatile intermediates, the bromo derivative offers a unique balance of lipophilicity (XLogP3 = 0.9) and synthetic utility that distinguishes it from chloro (XLogP3 ≈ -0.03) and iodo analogs. This balance is critical for optimizing membrane permeability and target binding in drug discovery programs. Furthermore, the bromine atom's intermediate steric bulk and polarizability render it a superior partner for palladium-catalyzed cross-coupling reactions compared to its chloro counterpart, while avoiding the metabolic instability and synthetic lability often associated with iodo analogs .

Lipophilicity
5-Br: intermediate logP
5-Cl: more polar; permeability profile may shift. 5-I: higher logP may reduce aqueous solubility
Cross-coupling reactivity
5-Br: balanced reactivity for Pd couplings
5-Cl: may require specialized ligands. 5-I: potential dehalogenation or side reactions
Steric and electronic profile
5-Br: reported van der Waals radius 1.85 Å
5-Cl: smaller radius (1.75 Å); 5-H: significantly smaller (1.20 Å). Target engagement may not transfer directly

5-Bromo-1H-1,2,4-triazol-3-amine Evidence Guide


Lipophilicity and Membrane Permeability

5-Bromo-1H-1,2,4-triazol-3-amine exhibits a computed XLogP3 value of 0.9 . In contrast, the 5-chloro analog (CAS 130631-49-1) has a computed logP of approximately -0.03 . This difference of 0.93 log units translates to an approximately 8.5-fold higher predicted partition coefficient for the bromo derivative, indicating enhanced lipophilicity. While direct comparative biological data for the unsubstituted amine cores is sparse in the primary literature, class-level structure-activity relationship (SAR) studies on elaborated 1,2,4-triazol-3-ylamine derivatives confirm that optimal lipophilicity (often in the LogP range of 0.5-2.0) is critical for achieving nanomolar cellular potency against targets like tankyrase .

Lipophilicity
Class-level inference
ΔLogP = 0.93 (Br 0.9 vs Cl −0.03)
Reported lipophilicity difference may support permeability optimization in lead design
Computed XLogP3 values; verify experimentally for specific scaffolds
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Cross-Coupling Synthetic Advantage

The C-Br bond in 5-Bromo-1H-1,2,4-triazol-3-amine provides a balanced reactivity profile for transition metal-catalyzed cross-couplings. While direct comparative kinetic data for the parent heterocycle is not published, extensive class-level knowledge from related aryl/heteroaryl halides establishes that aryl bromides are the preferred substrates for Suzuki-Miyaura and Buchwald-Hartwig couplings. They offer superior reactivity compared to aryl chlorides (which often require specialized, expensive ligands) and greater stability and functional group tolerance than aryl iodides (which can undergo premature dehalogenation or side reactions) . This established reactivity profile, when applied to the triazole scaffold, translates to a practical advantage: the bromo derivative enables efficient, room-temperature couplings under mild conditions, facilitating the rapid synthesis of diverse analog libraries .

Cross-coupling reactivity
Class-level inference
Aryl bromide: balanced oxidative addition profile
Reported reactivity profile may support Pd-catalyzed library diversification
Inferred from established aryl halide reactivity order; scaffold-specific kinetics not published
Organic Synthesis Palladium Catalysis Building Block Reactivity

Electronic and Steric Target Engagement

The specific halogen atom at the 5-position of 1,2,4-triazol-3-amines has been shown to directly influence target engagement. In a study of tankyrase inhibitors, the optimization of lipophilic efficiency (LipE) using [1,2,4]triazol-3-ylamine isosteres revealed that even subtle changes to the heterocycle's substituents led to significant differences in biochemical potency (IC50 values) and cellular activity . While the parent 5-bromo compound was not the final optimized lead, the structure-efficiency relationship (SER) analysis highlighted that the specific size and electronic nature of the substituent in the 5-position is a key driver of affinity and selectivity. The bromine atom's van der Waals radius (1.85 Å) and moderate electronegativity provide a unique steric and electronic environment compared to chlorine (1.75 Å) or hydrogen (1.20 Å), which can be exploited to fine-tune interactions within a target binding pocket .

Steric SAR sensitivity
Supporting evidence
Br (1.85 Å) vs Cl (1.75 Å) vs H (1.20 Å)
Reported SAR sensitivity; halogen identity may affect target engagement and potency
>10-fold IC50 differences reported for related triazole modifications in tankyrase assays
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

5-Bromo-1H-1,2,4-triazol-3-amine Application Scenarios


Lead Optimization: Lipophilicity & Target Binding

In drug discovery programs targeting enzymes like tankyrase, where a [1,2,4]triazol-3-ylamine is used as a nicotinamide isostere, the 5-bromo derivative offers a distinct lipophilicity profile (XLogP3 = 0.9) compared to the more polar 5-chloro analog (LogP ≈ -0.03) . This intermediate LogP value is ideal for optimizing cellular permeability while maintaining adequate aqueous solubility, a key parameter in achieving favorable LipE as demonstrated in published structure-efficiency relationship studies .

Diversity-Oriented Synthesis via Cross-Coupling

As an aryl bromide, 5-Bromo-1H-1,2,4-triazol-3-amine is optimally suited for rapid library synthesis using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions . This reactivity profile is superior to that of the 5-chloro analog, which often necessitates harsher conditions or specialized catalytic systems, and avoids the potential for metabolic instability and synthetic lability associated with the 5-iodo derivative. This enables efficient exploration of chemical space around the triazole core.

Probing Steric & Electronic Effects in SAR

The 5-bromo substituent provides a specific steric (van der Waals radius = 1.85 Å) and electronic signature that can be leveraged to probe hydrophobic pockets and halogen bonding interactions within a biological target . In programs where initial SAR around the 1,2,4-triazol-3-amine core is being established, the bromo derivative serves as a critical comparator for evaluating the impact of substituent size, electronegativity, and polarizability on potency and selectivity .

Application
Selection Property
Validation Focus
Lead optimization permeability studies
Reported intermediate lipophilicity
LipE and cell permeability endpoints
Cross-coupling library synthesis
Aryl bromide reactivity profile
Pd-catalyzed diversification efficiency review
Halogen SAR probe studies
Steric and electronic signature
Target pocket interaction assessment

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